BenchChemオンラインストアへようこそ!

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid

Diuretic Pyridoquinoline Hydrochlorothiazide

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid (CAS 386715-42-0) is a tricyclic heterocycle belonging to the pyrido[3,2,1-ij]quinoline family, with the systematic name 2,3-dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid. It has the molecular formula C13H11NO3, a molecular weight of 229.23 g/mol, a predicted LogP of ~1.92, a melting point of 255–258 °C, and is typically supplied at ≥95% purity.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 386715-42-0
Cat. No. B1334221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid
CAS386715-42-0
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C(=O)O
InChIInChI=1S/C13H11NO3/c15-12-10(13(16)17)7-9-4-1-3-8-5-2-6-14(12)11(8)9/h1,3-4,7H,2,5-6H2,(H,16,17)
InChIKeyHMCFZIUMULQCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid (CAS 386715-42-0): Core Scaffold Identity and Physicochemical Baseline


5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid (CAS 386715-42-0) is a tricyclic heterocycle belonging to the pyrido[3,2,1-ij]quinoline family, with the systematic name 2,3-dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid . It has the molecular formula C13H11NO3, a molecular weight of 229.23 g/mol, a predicted LogP of ~1.92, a melting point of 255–258 °C, and is typically supplied at ≥95% purity . Its fused quinoline-pyridine architecture provides a distinct scaffold for derivatization, particularly at the 6-carboxylic acid position, enabling systematic exploration of structure-activity relationships (SAR) in bioactive analog series [1].

Why a Simple Quinolone or Pyridoquinoline Analog Cannot Replace 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid in SAR-Driven Programs


Within the pyridoquinoline class, minor structural modifications—such as the position of the carboxylic acid group, the oxidation state of the heterocyclic core, or the nature of the annelated ring—produce profound changes in both biological activity and target engagement [1]. Notably, shifting the carboxyl group from the 6-position to the 2-position redirects pharmacological activity from diuretic action to antibacterial DNA gyrase inhibition, as seen with nadifloxacin and related benzo[ij]quinolizine-2-carboxylic acids [2]. Similarly, within CK2 inhibitor programs, 5-oxo-pyridoquinoline-6-carboxylic acid derivatives occupy a distinct activity cluster separate from tetrazoloquinoline-4-carboxylic acids and 2-aminoquinoline-3-carboxylic acids, precluding simple interchange [3]. These divergent SAR landscapes mean that procuring a generic 'pyridoquinoline carboxylic acid' without specifying the exact scaffold carries a high risk of selecting a compound with irrelevant biological properties for the intended target or pathway.

Quantitative Differentiation Evidence: 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid vs. Closest Analogs


Diuretic Activity: Pyrido[3,2,1-ij]quinoline-6-carboxamides vs. Hydrochlorothiazide and Pyrroloquinoline Analogs

In a standardized rat diuresis model (oral administration, 10 mg/kg), the unsubstituted anilide of the target scaffold (compound 2a) exhibited a pronounced diuretic effect, while the corresponding pyrrolo[3,2,1-ij]quinoline analogs VI and VII showed a moderately intense antidiuretic effect [1]. Furthermore, several N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides demonstrated a statistically significant diuretic effect exceeding that of hydrochlorothiazide [1][2]. The 3-hydroxy and 2-methoxy substituted anilides (compounds 2c and 2e) showed particularly enhanced diuretic activity relative to both the reference drug and the pyrroloquinoline comparators [1].

Diuretic Pyridoquinoline Hydrochlorothiazide Pyrroloquinoline SAR

CK2 Kinase Inhibition Potency: Pyrido[3,2,1-ij]quinoline-6-carboxylic Acid Derivatives vs. Tetrazolo- and Aminoquinoline Carboxylic Acids

In a panel of 43 newly synthesized 3-quinoline carboxylic acid derivatives evaluated for CK2 inhibition, 22 compounds showed inhibitory activity with IC50 values ranging from 0.65 to 18.2 µM [1]. The most potent inhibitors clustered among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, establishing a clear SAR hierarchy. The pyrido[3,2,1-ij]quinoline-6-carboxylic acid scaffold occupied a distinct intermediate activity range, with its derivatives demonstrating consistent but moderate inhibition compared to the top-performing chemotypes [1]. This demonstrates that the 6-carboxylic acid pyridoquinoline core provides a unique activity profile that is not interchangeable with the 4-carboxylic acid or 3-carboxylic acid quinoline series.

CK2 Kinase inhibition Quinoline carboxylic acids IC50

Bromination-Driven Diuretic Activity Enhancement: 9-Bromo vs. Non-Brominated Pyridoquinoline-6-carboxanilides

Experimental comparison of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides with their non-brominated analogs revealed that bromination substantially increased diuretic activity [1]. The brominated derivatives were synthesized via reaction of the ethyl ester of the parent compound with bromine in anhydrous acetic acid, yielding a 1:1 mixture of the 9-bromo-substituted product and a quinolinium tribromide salt [1]. This demonstrates that the 9-position of the target scaffold is a critical site for potency optimization through halogen substitution, a modification not possible on analogs lacking this specific ring topology.

Diuretic Halogenation Pyridoquinoline Bromination SAR

Carboxylic Acid Bioisostere Replacement: 2-Carbamoylanilide vs. Free COOH Parent Compound

The free carboxylic acid group in 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid 2-carboxyanilide was identified as a potential liability due to ulcerogenic GI tract effects [1]. Bioisosteric replacement of the COOH group with a 2-carbamoylanilide moiety yielded a new lead compound that retained high diuretic activity and low toxicity while eliminating the free carboxylic acid [1]. In head-to-head testing at 10 mg/kg oral dose in rats, select modified compounds exceeded the diuretic activity of both hydrochlorothiazide and the parent 2-carboxyanilide [1]. This demonstrates that the target scaffold can be tuned for improved drug-like properties while maintaining target efficacy, a key advantage for lead optimization.

Diuretic Prodrug Bioisostere Ulcerogenicity Pyridoquinoline

Scaffold Topology Comparison: 6-Carboxylic Acid Pyridoquinoline vs. 2-Carboxylic Acid Benzo[ij]quinolizine in Antibacterial Activity

The 2-carboxylic acid isomer series, exemplified by nadifloxacin (9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid), demonstrates potent antibacterial activity via DNA gyrase inhibition with MIC50 values of 0.03–0.25 mg/L against Staphylococcus aureus and Propionibacterium acnes [1]. In contrast, the 6-carboxylic acid pyridoquinoline scaffold (CAS 386715-42-0) has not been reported to exhibit direct antibacterial activity; its biological profile is dominated by diuretic and kinase inhibitory properties [2][3]. This fundamental pharmacological divergence driven solely by the position of the carboxylic acid group underscores the critical importance of precise scaffold selection for target-specific research.

Antibacterial DNA gyrase Quinolone Scaffold comparison Nadifloxacin

Physicochemical Differentiation: Melting Point and LogP as Identity and Purity Benchmarks

The target compound exhibits a well-defined melting point of 255–258 °C and a predicted LogP of ~1.92 . These values serve as critical identity and purity benchmarks for incoming quality control. In contrast, the closely related 7-hydroxy analog (CAS 378205-41-5) and various 2-carboxylic acid isomers have distinctly different melting points and LogP values due to altered hydrogen-bonding capacity and ring substitution patterns . A melting point falling significantly outside the 255–258 °C range or a LogP deviating substantially from ~1.9 strongly indicates either the wrong isomer, a different derivative, or impure material.

Melting point LogP Purity Quality control Procurement

High-Value Application Scenarios for 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid (CAS 386715-42-0)


Diuretic Lead Optimization via 9-Position Halogenation

Medicinal chemistry teams pursuing novel diuretics with a non-thiazide mechanism can leverage the validated 9-position bromination chemistry to enhance potency. Starting from CAS 386715-42-0, synthesis of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides yields compounds with substantially increased diuretic activity compared to non-brominated analogs [1]. This scaffold-specific derivatization is not accessible on 2-carboxylic acid pyridoquinoline isomers, providing a proprietary optimization vector.

CK2 Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs

The compound serves as a validated starting point for CK2 inhibitor discovery, with its derivatives demonstrating IC50 values in the 0.65–18.2 µM range [1]. It occupies a distinct chemical space from the more potent but heavily patented tetrazoloquinoline-4-carboxylic acid series, offering opportunities for scaffold-hopping and novel IP generation. Its moderate potency and clear SAR make it suitable for fragment growth or structure-based design campaigns.

Carboxylic Acid Bioisostere Screening for GI-Safe Diuretics

The documented ulcerogenic liability of the free carboxylic acid in related compounds has been addressed through bioisostere replacement, yielding 2-carbamoylanilide derivatives with superior diuretic activity and reduced GI risk [1]. Researchers can use CAS 386715-42-0 as the entry point to systematically explore amide, ester, and heterocyclic replacements of the 6-COOH group, with the parent compound serving as the critical baseline comparator for potency and toxicity profiling.

Physicochemical Reference Standard for Isomer Verification in Multi-Analog Libraries

For laboratories synthesizing or procuring pyridoquinoline libraries, CAS 386715-42-0 provides a well-characterized reference with a defined melting point (255–258 °C) and LogP (~1.92) [1]. These values enable rapid identity confirmation and purity assessment, ensuring that the correct 6-carboxylic acid isomer is on hand before initiating biological testing, thereby avoiding costly misassignment of activity to incorrect structures.

Quote Request

Request a Quote for 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.